molecular formula C16H12N2O6S2 B2647184 2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 881484-85-1

2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2647184
CAS No.: 881484-85-1
M. Wt: 392.4
InChI Key: OAKMBKBDHPMOIX-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a pyrrolidinone core (2,5-dioxopyrrolidin-3-yl) linked via a thioether bond to a substituted aromatic acid. Its structure includes:

  • A 3-(methoxycarbonyl)thiophen-2-yl substituent on the pyrrolidinone nitrogen.
  • A nicotinic acid (pyridine-3-carboxylic acid) moiety connected via a sulfur atom.

Properties

IUPAC Name

2-[1-(3-methoxycarbonylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6S2/c1-24-16(23)9-4-6-25-14(9)18-11(19)7-10(13(18)20)26-12-8(15(21)22)3-2-5-17-12/h2-6,10H,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKMBKBDHPMOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-(methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic molecule that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H13NO6S2C_{17}H_{13}NO_6S^2, with a molecular weight of 391.4 g/mol. The structure includes a thiophene ring, a pyrrolidine derivative, and a nicotinic acid moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₃N O₆S²
Molecular Weight391.4 g/mol
CAS Number881484-69-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as nicotinic acid and thiophenes. The process may include condensation reactions followed by cyclization to form the desired structure. Research indicates that similar compounds derived from nicotinic acid exhibit promising antimicrobial properties, suggesting potential pathways for synthesizing derivatives with enhanced activity .

Antimicrobial Activity

Recent studies have demonstrated that compounds related to nicotinic acid possess significant antimicrobial properties. For instance, derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL .

In particular, the compound may exhibit similar antimicrobial effects due to its structural features that enhance membrane permeability or target specific bacterial enzymes.

Cytotoxicity

While evaluating the cytotoxicity of related compounds, it was found that many derivatives did not exhibit significant toxicity against normal cell lines, which is crucial for therapeutic applications. This suggests that modifications in the structure can lead to selective toxicity towards pathogens while sparing healthy cells .

Case Studies

  • Study on Antimicrobial Efficacy : A study synthesized a series of acylhydrazones from nicotinic acid derivatives and tested their antimicrobial efficacy. The results indicated that certain derivatives had MIC values comparable to established antibiotics against resistant strains of bacteria .
  • Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of these compounds to bacterial targets. The results indicated strong interactions with key enzymes involved in bacterial cell wall synthesis, suggesting a mechanism for their antimicrobial action.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Hazard Class Source
2-[(2,5-Dioxopyrrolidin-3-yl)sulfanyl]nicotinic acid 626222-53-5 C₁₀H₈N₂O₄S 252.25 g/mol None (simplest analog) Irritant (Xi)
2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid 838874-00-3 C₁₇H₁₄N₂O₄S 342.37 g/mol 4-Methylphenyl on pyrrolidinone Not specified
2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid 448198-55-8 C₁₈H₁₆N₂O₅S 372.39 g/mol 4-Ethoxyphenyl on pyrrolidinone Not specified
2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid 303033-67-2 C₁₈H₁₅NO₄S₂ 373.45 g/mol 2-(Methylthio)phenyl; benzoic acid Predicted irritant
Target Compound : 2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid Not available C₁₆H₁₂N₂O₆S₂* 392.41 g/mol* 3-(Methoxycarbonyl)thiophen-2-yl Not reported Inferred

*Estimated based on structural similarity.

Key Differences and Implications

Substituent Effects :

  • The 4-methylphenyl (838874-00-3) and 4-ethoxyphenyl (448198-55-8) analogs exhibit increased hydrophobicity compared to the unsubstituted parent compound (626222-53-5). The ethoxy group may enhance metabolic stability due to reduced oxidative susceptibility .
  • The methoxycarbonyl-thiophene group in the target compound introduces both steric bulk and electron-withdrawing effects, which could influence binding affinity in enzyme inhibition (e.g., leukotriene receptors, as seen in Montelukast analogs ).

Acid-Base Properties :

  • The pKa of the nicotinic acid moiety (~3.4) is critical for solubility and ionization. Substituents like methylthio (303033-67-2) may slightly alter acidity, as predicted for benzoic acid derivatives .

Safety Profiles: The simplest analog (626222-53-5) is classified as an irritant, while others lack explicit hazard data.

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